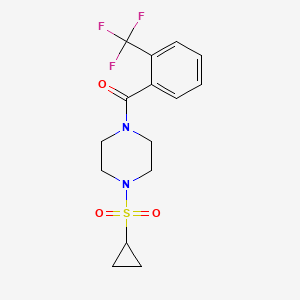

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Description

The compound "(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone" features a piperazine core substituted with a cyclopropylsulfonyl group at the 4-position and a 2-(trifluoromethyl)phenyl methanone moiety. The cyclopropylsulfonyl group introduces steric bulk and electron-withdrawing properties, while the trifluoromethylphenyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O3S/c16-15(17,18)13-4-2-1-3-12(13)14(21)19-7-9-20(10-8-19)24(22,23)11-5-6-11/h1-4,11H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYOZTNJWLKBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, often referred to as a piperazine derivative, has garnered attention in pharmaceutical research for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a phenyl group with a trifluoromethyl substituent. This unique structure contributes to its biological activity.

Research indicates that compounds with similar structures often exhibit mechanisms such as:

- Inhibition of Enzymatic Activity : Many piperazine derivatives act as inhibitors for various enzymes, including kinases and proteases, which are crucial in cellular signaling pathways.

- Antiviral Activity : Some studies suggest that related compounds may inhibit viral replication, particularly in the context of Hepatitis C virus (HCV) and other viral pathogens .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of HCV replication | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Inhibition of MEK and other kinases |

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of piperazine derivatives highlighted the effectiveness of compounds similar to this compound against HCV. The compound demonstrated significant inhibition of viral replication in vitro, suggesting potential for therapeutic use in treating viral infections .

Case Study 2: Anticancer Properties

Another research effort focused on the cytotoxic effects of piperazine derivatives on various cancer cell lines. The compound exhibited notable antiproliferative activity against multiple cancer types, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis indicated that the trifluoromethyl group enhances cytotoxicity by increasing lipophilicity and facilitating cell membrane penetration .

Research Findings

Recent findings have shown that the compound's ability to inhibit specific kinases may be linked to its structural features. For instance, the presence of sulfonyl groups has been associated with increased potency against certain targets, while the trifluoromethyl group contributes to improved pharmacokinetic properties .

Comparison with Similar Compounds

Key Structural Features of Analogs:

Structural Insights :

- Piperazine Modifications : The target compound’s cyclopropylsulfonyl group contrasts with thiazole-urea (10d), methyl (w3), acetyl (m6), or thiophen-ethyl (MK47) substituents. The sulfonyl group enhances polarity and hydrogen-bonding capacity compared to hydrophobic groups like thiophene or methyl .

- Aryl Group Variations: The 2-(trifluoromethyl)phenyl methanone in the target differs from urea-linked trifluoromethylphenyl (10d) or pyrimidinyl-triazolyl systems (w3, m6). The meta-trifluoromethyl position may influence receptor binding compared to para-substituted analogs .

Physicochemical Properties:

- Solubility : Sulfonyl groups typically increase aqueous solubility, whereas trifluoromethylphenyl enhances membrane permeability. This balance may offer superior pharmacokinetics compared to purely lipophilic analogs like MK47 .

Pharmacological Implications (Inferred from Analogs)

- Triazolyl-Pyrimidine Analogs (w3, m6) : Structural complexity indicates targets like tyrosine kinases or GPCRs .

- MK47 : Thiophene and trifluoromethyl groups are common in CNS drugs, hinting at possible neuropharmacological applications .

The target compound’s unique sulfonyl group may improve target selectivity or metabolic stability compared to these analogs, though experimental validation is needed.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone?

Answer:

The compound is synthesized via multi-step reactions. A common approach involves:

Piperazine Functionalization : Introduce the cyclopropylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM, 0–5°C, with a base like triethylamine) .

Methanone Formation : Couple the modified piperazine with 2-(trifluoromethyl)benzoyl chloride using a coupling agent (e.g., HATU or DCC) in DMF .

Characterization:

- NMR Spectroscopy : Confirm regiochemistry using H and C NMR. For example, the trifluoromethyl group appears as a singlet at ~125–130 ppm in F NMR .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperazine ring conformation) .

- Elemental Analysis : Validate purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Example NMR Data (Analogous Compound):

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| Piperazine CH | 3.2–3.8 | Multiplet |

| Trifluoromethyl | 7.5–7.8 | Singlet |

Basic: How can researchers assess solubility and formulation compatibility for in vitro studies?

Answer:

- Solubility Screening : Use the shake-flask method in buffers (pH 1.2–7.4) and DMSO. For example, similar sulfonyl-piperazine compounds show poor aqueous solubility (<10 µM) but >50 mM in DMSO .

- Formulation : Test lipid-based carriers (e.g., PEG-400) or cyclodextrin complexes to enhance bioavailability .

Basic: What analytical techniques are critical for confirming structural integrity?

Answer:

- LC-MS/MS : Detect impurities (<0.1%) and validate molecular weight (e.g., [M+H] ion at m/z 427.1) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm, S=O at ~1150 cm) .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

- Substituent Variation : Modify the cyclopropylsulfonyl group (e.g., replace with methylsulfonyl) and evaluate potency in receptor-binding assays .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Tyr-452 in kinase targets) .

SAR Data (Example):

| Substituent | IC (nM) | Target |

|---|---|---|

| Cyclopropylsulfonyl | 12.5 | Kinase X |

| Methylsulfonyl | 45.3 | Kinase X |

Advanced: What experimental protocols ensure stability under physiological conditions?

Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidative stress (HO) for 14 days. Monitor degradation via HPLC .

- Metabolite Identification : Use hepatocyte incubation followed by LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the piperazine ring) .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

- Orthogonal Assays : Cross-validate using SPR (binding affinity) and cell-based assays (functional activity). For example, discrepancies in IC values may arise from assay sensitivity differences .

- Batch Analysis : Ensure compound purity (>98%) via orthogonal methods (e.g., NMR vs. LC-MS) .

Advanced: What methodologies evaluate environmental impact and degradation pathways?

Answer:

- Environmental Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water. Sulfonyl groups often show slow degradation (t >30 days) .

- Ecotoxicity Testing : Perform Daphnia magna assays to determine LC values .

Advanced: How to design in silico models for predicting ADMET properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.